molecular formula C10H12N2O B2635702 2-(1H-benzimidazol-2-yl)propan-2-ol CAS No. 59336-52-6

2-(1H-benzimidazol-2-yl)propan-2-ol

Cat. No.: B2635702
CAS No.: 59336-52-6
M. Wt: 176.219
InChI Key: GRQAHHVRIFRTRC-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yl)propan-2-ol is a chemical compound with the molecular formula C10H12N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with acetone under acidic conditions to form the benzimidazole ring, followed by reduction to yield the desired compound .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)propan-2-ol involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-2-yl)ethanol
  • 2-(1H-benzimidazol-2-yl)methanol
  • 2-(1H-benzimidazol-2-yl)acetic acid

Uniqueness

2-(1H-benzimidazol-2-yl)propan-2-ol is unique due to its specific structure, which includes a hydroxyl group attached to a propan-2-yl side chain. This structure imparts distinct chemical and biological properties compared to other benzimidazole derivatives. For example, the presence of the hydroxyl group can enhance its solubility in water and its ability to form hydrogen bonds, which can influence its interaction with biological targets .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,13)9-11-7-5-3-4-6-8(7)12-9/h3-6,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQAHHVRIFRTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59336-52-6
Record name 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol
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